J Acid urea

Übersicht

Beschreibung

AMI-1 (freie Säure) ist ein potenter, zellpermeabler und reversibler Inhibitor von Protein-Arginin-N-Methyltransferasen (PRMTs). Es hat eine potenzielle Antikrebsaktivität gezeigt, indem es PRMT1 und Hefe-Hmt1p hemmt und die nukleare Rezeptor-regulierte Transkription von Östrogen- und Androgen-responsiven Elementen moduliert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AMI-1 (freie Säure) kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Herstellung einer In-vivo-Formel durch Mischen von DMSO, PEG300, Tween 80 und ddH2O . Die spezifischen Synthesewege und Reaktionsbedingungen für die industrielle Produktion sind in der öffentlichen Domäne nicht readily available.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AMI-1 (freie Säure) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hemmung von Methylierungsreaktionen: Es hemmt die In-vitro-Methylierungsreaktionen, die von PRMTs durchgeführt werden.

Blockierung der Bindung von Peptid-Substraten: Es übt inhibitorische Wirkungen aus, indem es die Bindung von Peptid-Substraten blockiert.

Häufige Reagenzien und Bedingungen

Die Verbindung wird typischerweise in Kombination mit Reagenzien wie DMSO, PEG300 und Tween 80 zur Herstellung verwendet .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen gehemmte PRMTs und eine reduzierte Methylierung zellulärer Proteine .

Wissenschaftliche Forschungsanwendungen

J-acid urea is a chemical compound with several applications, primarily in the preparation of azo dyes, but also in other fields such as medicine and energy production. J-acid urea is typically produced by reacting 7-amino-4-hydroxynaphthalene-2-sulfonic acid with urea at temperatures between 100° to 140° C and pressures ranging from atmospheric to 10 bar, using solvents like water or C1-C4 alkanols .

Azo Dye Production

J-acid urea is a valuable intermediate in the synthesis of azo dyes because it acts as a coupling component .

Medical Applications

Urea and its derivatives are increasingly important in medicinal chemistry and drug design . A urea/lactic acid-based cream has shown promise in treating hand-foot syndrome (HFS) in patients undergoing chemotherapy, with some studies reporting resolution of symptoms and the ability to complete chemotherapy without interruption .

A study involving patients with advanced breast cancer on capecitabine found that a urea/lactic acid cream helped resolve HFS symptoms in 2 to 3 days, allowing them to continue chemotherapy. The cream was also beneficial for prophylaxis, with no reported adverse effects .

Agriculture

Humic acid urea is used to enhance nitrogen utilization efficiency and reduce nitrogen losses in fertilizer applications . Humic acid urea has been shown to reduce nitrogen losses through leaching, ammonia volatilization, and N2O emission .

Compared to urea alone, humic acid urea reduced cumulative nitrogen leaching by 8.89% and ammonia volatilization by 22.96% over 15 days . Additionally, it lowered cumulative N2O emissions by 22.13% over 35 days .

Energy Production

Urea is being explored for hydrogen fuel production through electrolysis and in urea fuel cells. It can be used to sequester urea from wastewater, promoting sustainability in ecological systems. The urea oxidation reaction (UOR) is particularly emphasized for its applications in energy and environmental fields.

Other Applications

Urea is utilized in various other applications, including:

- Soil Acidification Studies: Used to study the effects of increased acid inputs on cation leaching in soils.

- Carbon Dot Production: Serves as a precursor in creating fluorescent carbon dots for various applications .

- Nitrogen Metabolism Studies: Used to study the effect of urea on nitrogen metabolism and membrane lipid peroxidation in plants .

- Controlled Release Fertilizers: Bio-based polyurethanes containing urea are being developed as slow-release fertilizers to improve nutrient utilization and prevent environmental pollution .

Wirkmechanismus

AMI-1 (free acid) inhibits PRMTs by blocking peptide-substrate binding. It specifically inhibits arginine methyltransferase activity without competing for the AdoMet binding site . This inhibition prevents cellular arginine methylation and modulates nuclear receptor-regulated transcription .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PF-06821497: Ein selektiver Inhibitor von EZH2 mit signifikanter Hemmung des Tumorwachstums.

VTP50469: Ein hochspezifischer und oral aktiver Inhibitor der Menin-MLL-Interaktion.

Einzigartigkeit

AMI-1 (freie Säure) ist einzigartig aufgrund seiner Fähigkeit, sowohl PRMTs vom Typ I als auch vom Typ II zu hemmen, wobei es speziell die Arginin-Methyltransferase-Aktivität angreift, ohne die Lysin-Methyltransferase-Aktivität zu beeinflussen . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und in therapeutischen Anwendungen.

Biologische Aktivität

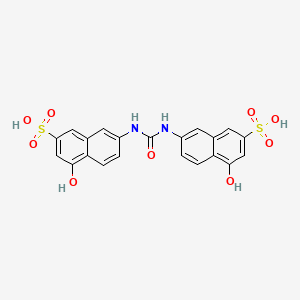

J Acid urea, chemically represented as C21H16N2O9S2, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects against cancer cells, and its role in treating specific medical conditions.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a urea moiety, which is essential for its biological activity. The presence of the sulfonyl group and aromatic rings contributes to its pharmacological properties. The compound's molecular formula is indicative of its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A systematic evaluation of novel sulfonyl urea derivatives demonstrated significant antibacterial and antifungal activities. Notably, derivatives such as 7g, 7j, 7l, and 7o exhibited superior activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 7g | E. coli | 85 |

| 7j | Staphylococcus aureus | 78 |

| 7l | Klebsiella pneumoniae | 82 |

| 7o | Pseudomonas aeruginosa | 75 |

Molecular docking studies further elucidated the binding interactions between these derivatives and key bacterial enzymes, suggesting a mechanism for their antimicrobial efficacy .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects against cancer cell lines. A study evaluated various derivatives for their activity against colorectal cancer cell lines (HCT116, SW480) and found that certain derivatives exhibited enhanced antiproliferative activity compared to standard treatments like cisplatin .

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 14 | HCT116 | 9.8 |

| Derivative 13 | SW480 | 12.0 |

| Derivative 12 | Caco-2 | 41.0 |

The mechanism of action was linked to cell cycle arrest at the G0/G1 phase, primarily through the downregulation of cyclin-dependent kinases (CDK4 and CDK6) . This suggests that this compound derivatives could be promising candidates for further development in cancer therapy.

Clinical Applications

In addition to its antimicrobial and antiproliferative properties, this compound has been explored in clinical contexts such as the treatment of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). A systematic review indicated that urea treatment effectively increased serum sodium levels in patients with SIADH, demonstrating a mean increase of approximately 9.6 mmol/L . The treatment was generally well-tolerated, with minimal adverse effects reported.

Table 3: Efficacy of Urea in SIADH Treatment

| Study Type | Number of Patients | Mean Serum Sodium Increase (mmol/L) |

|---|---|---|

| Case Reports | Various | 9.6 |

| Randomized Trials | Limited | Not available |

Eigenschaften

IUPAC Name |

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGISRHGYLRXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059642 | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-47-4 | |

| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea J Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | J Urea Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.